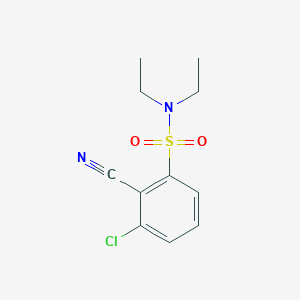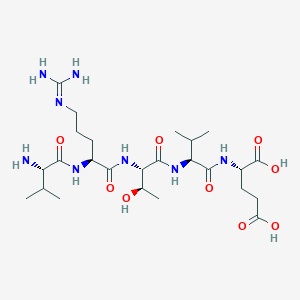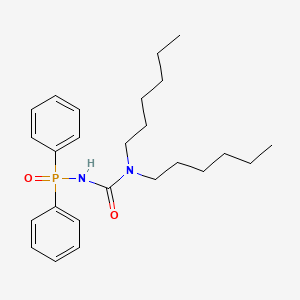
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is a complex organic compound featuring both amide and phosphinic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of dihexylamine with P,P-diphenylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or phosphinic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinic group may act as a mimic of phosphate, interfering with phosphorylation processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dihexylphosphinic amide
- P,P-Diphenylphosphinic acid
- N,N-Dihexylcarbamoyl chloride
Uniqueness
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to the presence of both dihexylcarbamoyl and diphenylphosphinic groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
922712-21-8 |
|---|---|
Molekularformel |
C25H37N2O2P |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-1,1-dihexylurea |
InChI |
InChI=1S/C25H37N2O2P/c1-3-5-7-15-21-27(22-16-8-6-4-2)25(28)26-30(29,23-17-11-9-12-18-23)24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3,(H,26,28,29) |
InChI-Schlüssel |
XMCZIIOHZUFJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
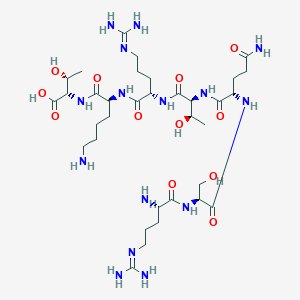
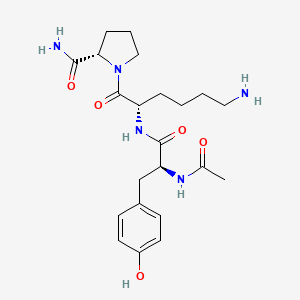
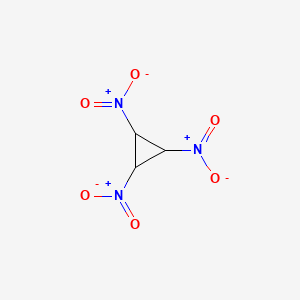


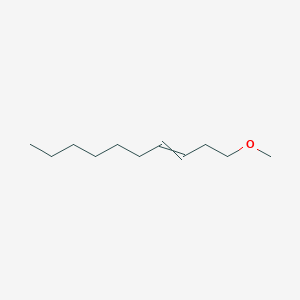
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
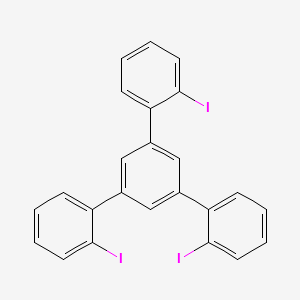

![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
